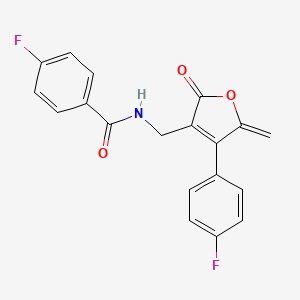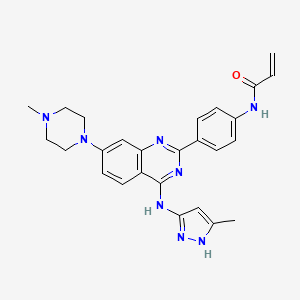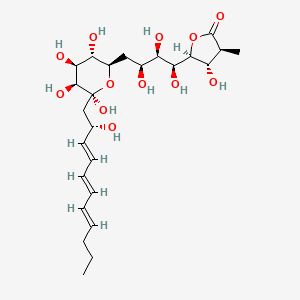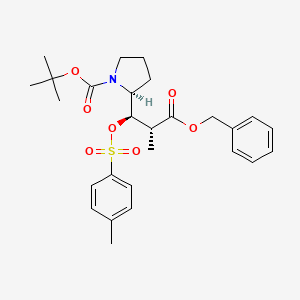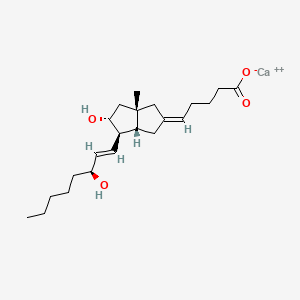
(R)-Ido/tdo-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Ido/tdo-IN-1 is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structural properties and its ability to interact with specific molecular targets, making it a valuable subject of study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-Ido/tdo-IN-1 typically involves a series of chemical reactions that are carefully controlled to ensure the desired stereochemistry and purity of the final product. Common synthetic routes include the use of chiral catalysts and specific reaction conditions such as temperature, pressure, and pH to achieve the desired configuration.
Industrial Production Methods: In an industrial setting, the production of ®-Ido/tdo-IN-1 may involve large-scale chemical reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques such as chromatography and crystallization is also common to ensure the high purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: ®-Ido/tdo-IN-1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and catalysts that promote the desired transformation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic or electrophilic substitution reactions may involve reagents such as halides or amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Aplicaciones Científicas De Investigación
®-Ido/tdo-IN-1 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor of specific enzymes or receptors.
Industry: ®-Ido/tdo-IN-1 is used in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of ®-Ido/tdo-IN-1 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to various biochemical and physiological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
- (S)-Ido/tdo-IN-1
- ®-Ido/tdo-IN-2
- ®-Ido/tdo-IN-3
Comparison: ®-Ido/tdo-IN-1 is unique in its specific stereochemistry, which confers distinct biological and chemical properties compared to its analogs. For example, (S)-Ido/tdo-IN-1 may have different binding affinities and activities due to its opposite configuration. Similarly, ®-Ido/tdo-IN-2 and ®-Ido/tdo-IN-3 may differ in their chemical reactivity and applications based on variations in their molecular structures.
Propiedades
Fórmula molecular |
C25H24FN5 |
|---|---|
Peso molecular |
413.5 g/mol |
Nombre IUPAC |
(5R)-6-fluoro-5-[1-[4-(1-methylpyrazol-4-yl)phenyl]piperidin-4-yl]-5H-imidazo[5,1-a]isoindole |
InChI |
InChI=1S/C25H24FN5/c1-29-15-19(13-28-29)17-5-7-20(8-6-17)30-11-9-18(10-12-30)25-24-21(3-2-4-22(24)26)23-14-27-16-31(23)25/h2-8,13-16,18,25H,9-12H2,1H3/t25-/m1/s1 |
Clave InChI |
UJGQDAMZVUNFBQ-RUZDIDTESA-N |
SMILES isomérico |
CN1C=C(C=N1)C2=CC=C(C=C2)N3CCC(CC3)[C@@H]4C5=C(C=CC=C5F)C6=CN=CN46 |
SMILES canónico |
CN1C=C(C=N1)C2=CC=C(C=C2)N3CCC(CC3)C4C5=C(C=CC=C5F)C6=CN=CN46 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-6,6-dideuterio-2-azabicyclo[3.1.0]hexane-3-carbonitrile;2,2,2-trifluoroacetic acid](/img/structure/B12373251.png)
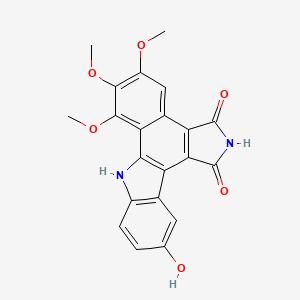
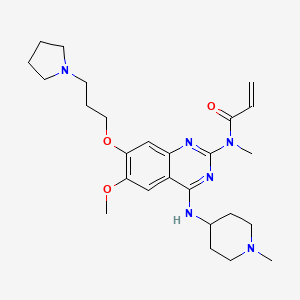

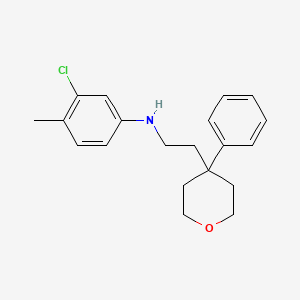


![(3R,4R,5R,6S)-2-[(2R,4R,5R,6R)-6-[[(4aR,6aS,6bR,8S,8aS,14bS)-8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a-dodecahydropicen-3-yl]oxy]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12373290.png)

